molecular formula C23H19BrN2O2S B4288894 Ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}propanoate

Ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}propanoate

Cat. No.: B4288894
M. Wt: 467.4 g/mol
InChI Key: GJXNMAHNAXUGAQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate is a complex organic compound with a unique structure that includes a pyridine ring substituted with bromophenyl, cyano, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The bromophenyl, cyano, and phenyl groups are introduced through substitution reactions using specific reagents and catalysts.

    Thioester Formation: The final step involves the formation of the thioester linkage by reacting the pyridine derivative with ethyl propanoate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

Ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate
  • Ethyl 3-(4-bromophenyl)propionate

Uniqueness

Ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2S/c1-3-28-23(27)15(2)29-22-20(14-25)19(16-7-5-4-6-8-16)13-21(26-22)17-9-11-18(24)12-10-17/h4-13,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXNMAHNAXUGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}propanoate
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Ethyl 2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}propanoate

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